![molecular formula C12H11F3N2O4 B2538081 N-((2-(trifluoromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide CAS No. 452088-99-2](/img/structure/B2538081.png)
N-((2-(trifluoromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives typically involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides through direct acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, 1-(carbamoylmethyl)-2-aryl-3,1-benzoxazines are prepared using BF3·OEt2-catalyzed reactions of aromatic aldehydes with 2-(N-substituted carbamoylmethylamino)benzyl alcohols . These methods suggest that the synthesis of "N-((2-(trifluoromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide" could also involve acylation and catalysis steps tailored to its specific functional groups.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and X-ray crystallography . For instance, the crystal structure of 2-methyl-N-((4-methylpyridine-2-yl)carbamothioyl)benzamide was determined using X-ray crystallography, revealing internal hydrogen bonding that contributes to the rigidity of the molecule . These techniques would be essential in analyzing the molecular structure of "this compound" to understand its conformation and stability.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including interactions with anions and biological molecules. For example, a benzamide derivative with a 3,5-dinitrophenyl group exhibits a color transition in response to fluoride anions, which is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism . This indicates that "this compound" may also participate in specific chemical reactions based on its functional groups, which could be explored for sensor applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as melting points, vibrational frequencies, and electronic properties, are characterized using various analytical techniques . The HOMO-LUMO gap and molecular electrostatic potential (MEP) maps provide insights into the chemical reactivity and charge distribution within the molecule . These properties would be relevant for "this compound" to predict its reactivity and potential applications.
Case Studies
Several of the papers discuss the biological activities of benzamide derivatives, including fungicidal , antibacterial , antifungal , and anticancer activities . These studies highlight the potential of benzamide derivatives in pharmaceutical applications. For instance, some compounds showed good activity against plant fungi , while others exhibited antitumor activities in vitro . These case studies provide a foundation for exploring the biological activities of "this compound" in similar assays.
Scientific Research Applications
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamide derivatives have been increasingly significant in various scientific fields, including nanotechnology, polymer processing, and biomedical applications. Their simple structure, coupled with a detailed understanding of their supramolecular self-assembly behavior, allows for their use as versatile, supramolecular building blocks. These compounds exhibit the ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, promoting applications in the biomedical field due to their multivalent nature (S. Cantekin, T. D. de Greef, A. Palmans, 2012).
Phase Behavior and Applications in Ionic Liquids
Research related to the liquid-liquid and solid-liquid phase behavior of imidazolium- and phosphonium-based ionic liquids with various solutes has been reviewed. This includes exploring the effects of cation and anion selection on solvent abilities, with implications for environmental-friendly solvent applications. Such research is critical for developing alternative solvents with tunable properties for applications in separating target molecules from aqueous solutions or extraction from original matrices (Zoran P. Visak et al., 2014).
Environmental Biodegradability of Polyfluoroalkyl Chemicals
The environmental biodegradability of polyfluoroalkyl chemicals , which can result in perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) such as PFOA and PFOS, has been reviewed. This includes evaluating microbial degradation pathways, half-lives of precursors, defluorination potential, and identification of novel degradation intermediates. Such research is essential for assessing the environmental fate and effects of these chemicals, contributing to a better understanding of potential risks and benefits of their applications (Jinxia Liu, Sandra Mejia Avendaño, 2013).
Review of Aqueous Fluoroalkylation
A comprehensive review of aqueous fluoroalkylation highlights the progress in incorporating fluorinated or fluoroalkylated groups into target molecules under mild, environment-friendly conditions. This encompasses various fluoroalkylation reactions, including trifluoromethylation and perfluoroalkylation, conducted in water or with water presence, outlining the development of green chemistry practices (Hai‐Xia Song et al., 2018).
Mechanism of Action
Target of Action
The compound contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates . The presence of this group might influence the compound’s interaction with its target proteins.
Pharmacokinetics
The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure and the route of administration. The trifluoromethyl group might enhance the compound’s metabolic stability, potentially leading to a longer half-life in the body .
Safety and Hazards
Future Directions
The development of new benzamide derivatives is an active area of research in medicinal chemistry. The incorporation of fluorine atoms into benzamides is a promising strategy for increasing their metabolic stability and other desirable properties . Future research may focus on synthesizing new benzamide derivatives and evaluating their biological activities .
properties
IUPAC Name |
N-[[2-(trifluoromethyl)-1,3-dioxolan-2-yl]carbamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O4/c13-11(14,15)12(20-6-7-21-12)17-10(19)16-9(18)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLOXTTZHFMBTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(C(F)(F)F)NC(=O)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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